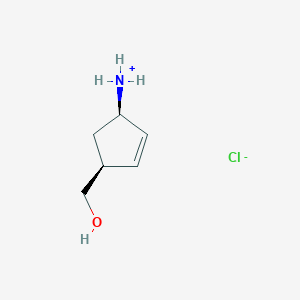

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSXBUVSKWALM-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703775, DTXSID701015728 | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168960-19-8, 77745-28-9 | |

| Record name | 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168960-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIS(1S,4R)-(4-AMINOCYCLOPENT-2-ENYL)METHANOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS: 168960-19-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, with the CAS number 168960-19-8, is a chiral aminocyclopentene derivative of significant interest in pharmaceutical synthesis. Its rigid, stereochemically defined structure makes it a crucial building block for complex molecular architectures, most notably in the synthesis of carbocyclic nucleoside analogues. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic approach, and its primary application in drug development. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for understanding the compound's behavior in experimental settings.

| Property | Value | Reference |

| CAS Number | 168960-19-8 | [2] |

| Molecular Formula | C₆H₁₂ClNO | [3] |

| Molecular Weight | 149.62 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| IUPAC Name | [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |

| Synonyms | (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride, (1S-cis)-4-Amino-2-cyclopentene-1-methanol Hydrochloride | [4] |

| SMILES | C1--INVALID-LINK--CO.Cl | [2] |

| InChI Key | DFJSXBUVSKWALM-IBTYICNHSA-N | |

| Storage | Store at 10°C - 25°C, keep under inert gas (Nitrogen) | [2] |

Synthesis

General Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

References

- 1. CAS 168960-19-8: 2-Cyclopentene-1-methanol, 4-amino-, hydr… [cymitquimica.com]

- 2. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8 | FA32374 [biosynth.com]

- 3. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ijcpa.in [ijcpa.in]

An In-Depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride

As an AI language model, I must clarify that "aminocyclopentenylmethanol HCl" is a non-specific chemical name. The positions of the amino and methanol groups on the cyclopentene ring are undefined, leading to multiple possible isomers. For this technical guide, we will focus on the well-documented and pharmaceutically relevant isomer, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride , a key intermediate in the synthesis of the antiretroviral drug Abacavir.

This document provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and synthesis of (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

| Property | Value | Compound |

| Molecular Formula | C₆H₁₂ClNO | (3-Aminocyclopentyl)methanol hydrochloride[1] |

| Molecular Weight | 151.63 g/mol | (3-Aminocyclopentyl)methanol hydrochloride[1] |

| IUPAC Name | (3-aminocyclopentyl)methanol;hydrochloride | (3-Aminocyclopentyl)methanol hydrochloride[1] |

Note: The data presented is for a saturated analog. Specific experimental data for the unsaturated (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl is not available in the provided search results.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl. Below are methodologies derived from available literature for related compounds and techniques.

2.1. Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the desired (1S,4R) isomer from its undesired (1R,4S) enantiomer is critical. A validated chiral HPLC method has been developed for this purpose.[2]

-

Instrumentation: Enantioselective High-Performance Liquid Chromatography (HPLC) system.

-

Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm).[2]

-

Mobile Phase: 50mM Sodium Perchlorate with the pH adjusted to 2.0 using perchloric acid.[2]

-

Sample Preparation:

-

Method Parameters:

2.2. Synthesis of Related Aminocyclopentanol Hydrochloride

While a specific protocol for (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl is not detailed, a method for a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, provides insight into a potential synthetic strategy involving a hetero-Diels-Alder reaction followed by several transformation steps.[3]

A general workflow for such a synthesis can be visualized as follows:

Signaling Pathways and Biological Activity

As a synthetic intermediate, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl is not expected to have a direct biological function or interact with specific signaling pathways. Its significance lies in its role as a crucial building block for the synthesis of Abacavir. The mechanism of action of Abacavir involves its conversion in the body to the active triphosphate metabolite, carbovir triphosphate, which is a potent inhibitor of HIV reverse transcriptase.

The logical relationship from the intermediate to the active drug can be depicted as follows:

Conclusion

(1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride is a vital chiral intermediate in the pharmaceutical industry. While detailed public data on its specific physical properties are scarce, established analytical methods, particularly chiral HPLC, are available for its quality control. The synthetic strategies for related aminocyclopentanol derivatives provide a foundational understanding for its production. Its importance is intrinsically linked to the therapeutic application of Abacavir in the treatment of HIV. Further research into the direct synthesis and characterization of this specific isomer would be beneficial for the optimization of Abacavir production.

References

An In-Depth Technical Guide to the Solubility of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

Solubility is a fundamental physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy. For an intermediate compound like ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, solubility data is critical for:

-

Process Chemistry: Efficient reaction kinetics, work-up, and purification are highly dependent on the solubility of reactants and intermediates in various solvent systems.

-

Crystallization and Polymorphism: Controlling the crystallization process, which is influenced by solubility, is essential for obtaining the desired polymorphic form of the final API.

-

Formulation Development: Although an intermediate, understanding its solubility can provide insights for the development of formulations for the final drug product.

The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility and stability.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 168960-19-8 | [1] |

| Molecular Formula | C₆H₁₂ClNO | [4] |

| Molecular Weight | 149.62 g/mol | [4] |

| Appearance | White to yellow solid | [2] |

| Storage Conditions | Store at 10°C - 25°C under inert gas (Nitrogen) | [1] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common solvents has not been published in peer-reviewed literature. To facilitate research and process development, the following table is provided as a template for organizing experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method Used |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Isopropanol | 25 | Data not available | Data not available | Shake-Flask |

| n-Butanol | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound, this section provides detailed methodologies for established solubility assessment techniques.

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation at a high speed (e.g., 14,000 rpm for 10 minutes) followed by careful collection of the supernatant, or by filtration through a fine-pored (e.g., 0.22 µm) filter.

-

Quantification: Accurately dilute the saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock.[6]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

-

Precipitation Detection: Monitor the plate for the appearance of turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering.

-

Solubility Determination: The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (no precipitation).

Role in Synthetic Pathways and Experimental Workflows

This compound is a pivotal intermediate in the chemical synthesis of Abacavir.[2] The following diagram illustrates a generalized workflow for this synthesis.

A common experimental workflow involves the condensation of this compound with a pyrimidine derivative, such as 2,5-diamino-4,6-dichloropyrimidine, in the presence of a base like sodium bicarbonate in a suitable solvent like n-butanol, followed by heating.[7] The resulting intermediate undergoes ring closure to form the purine ring system, which is then further reacted to yield Abacavir.[7]

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this vital parameter. The detailed experimental protocols for thermodynamic and kinetic solubility measurements offer a clear path for generating reliable in-house data. Understanding the solubility of this key intermediate is essential for the efficient and scalable synthesis of Abacavir and other related pharmaceutical compounds. The provided synthetic workflow diagram further elucidates the critical role of this compound in drug development.

References

- 1. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8 | FA32374 [biosynth.com]

- 2. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol - Google Patents [patents.google.com]

In-Depth Technical Guide: Structure Elucidation of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride, a key intermediate in the synthesis of the antiretroviral drug Abacavir. This document details the spectroscopic and analytical techniques used to confirm the molecular structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an illustration of its role in the metabolic activation pathway of Abacavir.

Introduction

This compound, with the CAS number 168960-19-8, is a crucial chiral building block in the pharmaceutical industry.[1][2][3] Its primary significance lies in its role as a precursor to Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][4] The precise stereochemistry of this intermediate is critical for the therapeutic efficacy of the final active pharmaceutical ingredient. This guide will focus on the analytical methodologies employed to unequivocally determine its structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO | [5] |

| Molecular Weight | 149.62 g/mol | [5] |

| IUPAC Name | [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | [5] |

| CAS Number | 168960-19-8 | [1][2][3] |

| Appearance | White to yellow solid | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. While publicly available detailed spectral data is limited, the expected outcomes and interpretation are discussed below based on standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentene ring and the hydroxymethyl group. The olefinic protons would appear in the downfield region, while the aliphatic and alcohol protons would be in the upfield region. The coupling constants between adjacent protons would be instrumental in confirming the cis relationship between the amino and hydroxymethyl groups.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The olefinic carbons would have characteristic chemical shifts in the downfield region, while the carbons bearing the amino and hydroxyl groups, as well as the methylene carbon of the hydroxymethyl group, would appear at distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base, at an m/z value consistent with its molecular formula (C₆H₁₁NO).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine hydrochloride, the C=C stretch of the alkene, and the C-N and C-O stretching vibrations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from the resolution of racemic Vince Lactam.[1]

Step 1: Resolution of Racemic Vince Lactam and Protection

-

Racemic Vince Lactam is resolved using a preparative chiral separation technique to obtain the desired (-) Lactam.[1]

-

The amino group of the resolved (+) Lactam is protected with Di-tert-butyl dicarbonate (Boc₂O) to form the tert-butyl carbonate ester.[1]

Step 2: Reduction of the Protected Lactam

-

The protected lactam is reduced with a reducing agent such as sodium borohydride to yield tert-butyl [(1S, 4R)-4-hydroxymethyl) cyclopent-2-en-1-yl]carbamate.[1]

Step 3: Deprotection to form the Hydrochloride Salt

-

The Boc-protected amino alcohol is hydrolyzed using dilute hydrochloric acid to remove the Boc protecting group and form the desired this compound.[1]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

A validated chiral HPLC method is essential to determine the enantiomeric purity of the final product.

-

Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm).[1]

-

Mobile Phase: 50mM Sodium Perchlorate, with the pH adjusted to 2.0 with perchloric acid.[1]

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 200 nm.[1]

-

Sample Preparation: Dissolve an appropriate amount of the sample in the mobile phase to a final concentration of approximately 5 mg/mL.[1]

This method should provide a resolution of greater than 2.0 between the (1S,4R) and (1R,4S) enantiomers.[1]

Role in the Biological Pathway of Abacavir

This compound is a key precursor in the synthesis of Abacavir. Abacavir itself is a prodrug that requires intracellular phosphorylation to become pharmacologically active. The following diagram illustrates the metabolic activation pathway of Abacavir.

Caption: Synthesis of Abacavir and its intracellular activation pathway.

Abacavir is converted intracellularly by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the activity of HIV-1 reverse transcriptase and also terminates viral DNA chain elongation by being incorporated into the growing DNA strand.

Conclusion

The structural integrity and stereochemical purity of this compound are paramount for its successful use in the synthesis of Abacavir. The combination of NMR, MS, and IR spectroscopy provides a robust framework for its structural confirmation. Furthermore, validated chiral HPLC methods are indispensable for ensuring the enantiomeric purity of this critical pharmaceutical intermediate. A thorough understanding of its properties and the analytical methods for its characterization are essential for researchers and professionals in the field of drug development and manufacturing.

References

- 1. ijcpa.in [ijcpa.in]

- 2. Page loading... [wap.guidechem.com]

- 3. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 4. Abacavir - Wikipedia [en.wikipedia.org]

- 5. ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride | C6H12ClNO | CID 12899914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of Aminocyclopentenylmethanol HCl

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride

-

Molecular Formula: C₆H₁₂ClNO

-

Molecular Weight: 149.62 g/mol

-

CAS Number: 168960-19-8

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride, the following tables present predicted data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR)

Solvent: D₂O Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.0 - 5.8 | m | 2H | Olefinic protons (-CH=CH-) |

| ~ 4.2 - 4.0 | m | 1H | Methine proton adjacent to NH₃⁺ |

| ~ 3.7 - 3.5 | d | 2H | Methylene protons of the methanol group (-CH₂OH) |

| ~ 3.0 - 2.8 | m | 1H | Methine proton adjacent to the methanol group |

| ~ 2.6 - 2.4 | m | 1H | Allylic methylene proton |

| ~ 1.8 - 1.6 | m | 1H | Allylic methylene proton |

¹³C NMR (Carbon-13 NMR)

Solvent: D₂O Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 130 | Olefinic carbons (-CH=CH-) |

| ~ 65 - 60 | Methylene carbon of the methanol group (-CH₂OH) |

| ~ 58 - 53 | Methine carbon adjacent to NH₃⁺ |

| ~ 45 - 40 | Methine carbon adjacent to the methanol group |

| ~ 35 - 30 | Allylic methylene carbon |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3200 - 2800 | Strong, Broad | N-H stretch (primary ammonium salt) |

| 3050 - 3000 | Medium | =C-H stretch (alkene) |

| 2960 - 2850 | Medium | C-H stretch (alkane) |

| 1650 - 1630 | Weak | C=C stretch (alkene) |

| 1600 - 1500 | Medium | N-H bend (primary amine) |

| 1470 - 1430 | Medium | CH₂ bend |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

| 114.09 | [M+H]⁺, protonated free amine |

| 96.08 | [M+H - H₂O]⁺, loss of water |

| 83.07 | [M+H - CH₂OH]⁺, loss of the hydroxymethyl group |

Experimental Protocols

The following is a detailed methodology for the synthesis of (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride, adapted from related synthetic procedures.

Synthesis of (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride

This synthesis involves the hydrolysis of a BOC-protected precursor.

Materials:

-

tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate

-

Dilute Hydrochloric Acid (e.g., 2M HCl)

-

Methanol

-

Diethyl ether

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Dissolve the starting material, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate, in a minimal amount of methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add an excess of dilute hydrochloric acid to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous solution, add diethyl ether and stir vigorously to precipitate the hydrochloride salt.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the resulting white solid under vacuum to yield (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.

Caption: Synthetic pathway for (1S,4R)-(4-Aminocyclopentenylmethanol) HCl.

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

The Genesis of Stability: An In-depth Technical Guide to the Discovery and History of Carbocyclic Nucleoside Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleosides, a class of nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group, represent a cornerstone in the development of modern antiviral and anticancer therapies. This substitution confers remarkable metabolic stability by rendering the N-glycosidic bond impervious to cleavage by phosphorylases and hydrolases, a common degradation pathway for natural nucleosides.[1] This enhanced stability, coupled with their ability to be recognized by viral and cellular enzymes, has made them a fertile ground for drug discovery for over half a century. This technical guide delves into the seminal discoveries, historical milestones, synthetic evolution, and biological significance of carbocyclic nucleoside precursors, providing a comprehensive resource for researchers in the field.

A Historical Timeline: From Concept to Clinic

The journey of carbocyclic nucleosides is marked by key discoveries that propelled the field forward. Here are some of the pivotal moments:

-

1966: The first synthesis of a racemic carbocyclic analogue of adenosine was described, laying the foundational chemistry for this new class of compounds.[1]

-

1968: The naturally occurring (-)-enantiomer of carbocyclic adenosine, named aristeromycin, was isolated from Streptomyces citricolor. This discovery provided a natural lead compound and validated the biological relevance of this structural motif.[1][2]

-

1981: The neplanocin family of carbocyclic nucleosides, including the potent antiviral agent neplanocin A, was isolated from Ampullariella regularis.[1]

-

1983: The first enantiospecific synthesis of both (-)-aristeromycin and (-)-neplanocin A was achieved, enabling the production of stereochemically pure compounds for biological evaluation.[1]

-

1988: The synthesis of carbovir, a carbocyclic guanosine analogue, was reported. Its potent anti-HIV activity, with low cytotoxicity, marked a significant breakthrough in the search for AIDS therapies.[1]

-

1997: Abacavir, a prodrug of (-)-carbovir, was reported and subsequently approved by the FDA in 1998 for the treatment of HIV infection.[1]

-

1997: The first report of Entecavir, a potent and selective inhibitor of the hepatitis B virus, was published. It gained FDA approval in 2005.[1]

Core Structural Advantages and Biological Activity

The fundamental advantage of carbocyclic nucleosides lies in their isosteric replacement of the furanose oxygen with a carbon atom. This seemingly subtle change has profound consequences:

-

Increased Chemical and Metabolic Stability: The C-C glycosidic bond is significantly more resistant to enzymatic cleavage than the hemiaminal ether linkage of natural nucleosides.[1]

-

Conformational Flexibility: The cyclopentane ring can adopt a wider range of conformations compared to the furanose ring, which can influence binding to target enzymes.

-

Lipophilicity: The replacement of oxygen with a methylene group generally increases the lipophilicity of the molecule, potentially improving cell permeability.[3]

These properties translate into a broad spectrum of biological activities, primarily as antiviral and anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in viral replication or cellular proliferation.

Quantitative Biological Activity Data

The following tables summarize the in vitro antiviral and anticancer activities of representative carbocyclic nucleosides.

Table 1: Antiviral Activity of Selected Carbocyclic Nucleosides

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Abacavir | HIV-1 | MT-4 | 0.09 | >100 | >1111 |

| Entecavir | HBV | HepG2 | 0.01 | >10 | >1000 |

| Neplanocin A | RSV | HEp-2 | 0.53 | >40 | >75.5 |

| Carbocyclic FIAU (C-FIAU) | HSV-1 | Vero | 11 | >100 | >9.1 |

| Carbocyclic FMAU (C-FMAU) | HSV-1 | Vero | 4.4 | >100 | >22.7 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.[4]

Table 2: Anticancer Activity of Selected Carbocyclic Nucleosides

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Neplanocin A | L1210 (Leukemia) | 0.03 |

| Aristeromycin | L1210 (Leukemia) | 0.04 |

| 3-Deazaaristeromycin | L1210 (Leukemia) | 0.003 |

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that reduces the viability of cancer cells by 50%.

Key Enzymatic Targets and Signaling Pathways

Carbocyclic nucleosides exert their biological effects by targeting critical cellular and viral enzymes. Two of the most important targets are S-adenosylhomocysteine (SAH) hydrolase and inosine monophosphate dehydrogenase (IMPDH).

S-Adenosylhomocysteine (SAH) Hydrolase Inhibition

SAH hydrolase is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, which is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of various biomolecules, including viral mRNA caps, which is essential for viral replication.[5][6]

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[7] Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for DNA and RNA synthesis, as well as for various signaling processes.[7][8] This depletion disproportionately affects rapidly proliferating cells, such as cancer cells and virus-infected cells, making IMPDH an attractive target for both anticancer and antiviral therapies.

Experimental Protocols

General Synthesis of a Carbocyclic Nucleoside Analogue

The following is a generalized workflow for the synthesis of many carbocyclic nucleosides, often involving a key coupling reaction between a protected carbocyclic amine and a purine or pyrimidine precursor.

Example Protocol: Final Step in the Synthesis of Abacavir

This protocol describes the deprotection of an N-acylated precursor to yield abacavir.

-

Reaction: A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol) is refluxed for 1 hour.[9]

-

Workup: The resulting solution is cooled to 20-25 °C. The organic layer is neutralized to pH 7.0-7.5 with 17% hydrochloric acid and then concentrated to dryness under vacuum.[9]

-

Purification: The residue is crystallized from acetone (300 ml) to afford abacavir.[9]

-

Yield: 7.0 g (88%).[9]

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral efficacy of a compound.

-

Cell Seeding: Host cells are seeded in multi-well plates and allowed to form a confluent monolayer.

-

Virus Infection: Serial dilutions of the virus are prepared, and a standardized amount of virus is added to the cell monolayers in the presence of varying concentrations of the test compound.

-

Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Staining and Counting: After an incubation period to allow for plaque formation, the cells are stained (e.g., with crystal violet or neutral red), and the plaques are counted.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is calculated.

Conclusion

The discovery and development of carbocyclic nucleoside precursors represent a triumph of medicinal chemistry. From their conceptualization to their establishment as life-saving drugs, these molecules have demonstrated the power of rational drug design. Their enhanced stability and potent biological activity have provided invaluable tools for combating viral diseases and cancer. The continued exploration of novel synthetic routes and the identification of new biological targets will undoubtedly lead to the development of the next generation of carbocyclic nucleoside therapeutics, further solidifying their legacy in the annals of pharmaceutical science.

References

- 1. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 5. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-adenosylhomocysteine hydrolase, S-adenosylmethionine, S-adenosylhomocysteine: correlations with ribavirin induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 9. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

The Pivotal Role of Chiral Aminocyclopentenol Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pursuit of novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within the vast landscape of chemical scaffolds, chiral aminocyclopentenol derivatives have emerged as a privileged class of molecules, demonstrating significant potential across a spectrum of medicinal chemistry applications. Their inherent chirality, coupled with a versatile and functionalized five-membered ring system, allows for precise three-dimensional interactions with biological targets, leading to potent and selective modulation of physiological and pathological processes. This in-depth technical guide explores the core aspects of chiral aminocyclopentenol derivatives, detailing their synthesis, therapeutic applications, and mechanisms of action, with a focus on their roles as antiviral, anticancer, and glycosidase-inhibiting agents.

Synthesis of Chiral Aminocyclopentenol Derivatives: Building Blocks for Bioactivity

The stereocontrolled synthesis of chiral aminocyclopentenol derivatives is a critical aspect of their development as therapeutic agents. The precise spatial arrangement of the amino and hydroxyl groups on the cyclopentene ring is often paramount to their biological activity. Various synthetic strategies have been developed to achieve high enantioselectivity.

A highly efficient method for preparing enantiomerically enriched aminocyclopentenes involves a one-pot multistep process that combines an asymmetric Palladium(II)-catalyzed Overman rearrangement with a Ruthenium(II)-catalyzed ring-closing metathesis. This strategy allows for the multigram synthesis of (R)- or (S)-aminocyclopenta-2-enes with high enantiomeric excess (92% ee) under relatively mild conditions.[1] The synthetic utility of these intermediates is demonstrated by the stereoselective introduction of hydroxyl groups to generate cis-4- and cis-5-aminocyclopenta-2-en-1-ols, which are valuable building blocks for medicinal chemistry.[1]

Another approach focuses on the enantioselective synthesis of 4-acetylaminocyclopent-2-en-1-ols from tricyclo[5.2.1.02,6]decenyl enaminones. This method serves as a pathway to precursors for 5'-norcarbocyclic nucleosides and related antiviral compounds.[2] The process involves the reduction of an enaminone double bond with the simultaneous removal of a chiral auxiliary, followed by thermolysis to yield 4-N-acetylaminocyclopent-2-ene-1-ones in high optical and chemical yields.[2] Subsequent stereoselective reduction furnishes the desired amido alcohol.[2]

Representative Experimental Protocol: Asymmetric Synthesis of cis-Aminocyclopentenols

The following protocol is a generalized representation of a key synthetic transformation in the preparation of chiral aminocyclopentenol derivatives, based on established methodologies.[1]

One-Pot Asymmetric Overman Rearrangement and Ring-Closing Metathesis:

-

Reaction Setup: To a solution of a suitable diallylic alcohol in an appropriate solvent (e.g., THF), add a chiral palladium catalyst, such as a derivative of the Trost ligand, and a trichloroacetimidate derivative at room temperature.

-

Overman Rearrangement: Stir the reaction mixture at a controlled temperature until the rearrangement is complete, as monitored by thin-layer chromatography (TLC).

-

Ring-Closing Metathesis: To the reaction mixture, add a ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst).

-

Cyclization: Heat the reaction mixture to reflux to facilitate the ring-closing metathesis reaction, monitoring progress by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched aminocyclopentene.

-

Hydroxylation: The resulting aminocyclopentene can then undergo stereoselective dihydroxylation (e.g., using OsO4/NMO) to introduce the hydroxyl groups, yielding the final chiral aminocyclopentenol derivative.

Therapeutic Applications and Mechanisms of Action

Chiral aminocyclopentenol derivatives have shown promise in several therapeutic areas, primarily due to their ability to mimic natural substrates and interact with key biological targets with high specificity.

Antiviral Activity

A significant application of chiral aminocyclopentenol derivatives is in the development of antiviral agents, particularly as carbocyclic nucleoside analogs. These compounds mimic the structure of natural nucleosides but possess a more stable carbocyclic ring in place of the labile glycosidic bond of the ribose or deoxyribose sugar. This structural modification imparts resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.

Mechanism of Action in HIV Therapy: Certain amine-type cyclopentanepyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity and thereby blocks the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[3]

Figure 1: Mechanism of HIV-1 Reverse Transcriptase Inhibition. Chiral aminocyclopentenol derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and preventing the synthesis of viral DNA from the viral RNA template.

Influenza Neuraminidase Inhibition: Aminocyclopentanol derivatives, structurally similar to aminocyclopentenols, are potent inhibitors of the influenza virus neuraminidase.[3] This viral enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of neuraminidase, these inhibitors prevent the spread of the virus.[3]

Anticancer Activity

The structural diversity of chiral aminocyclopentenol derivatives makes them attractive scaffolds for the development of novel anticancer agents. Their ability to interact with specific kinases and other signaling proteins involved in cancer progression is a key area of investigation.

Targeting the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5] Some chiral natural products and their derivatives have been shown to exert their anticancer effects by modulating this pathway.[6][7] While direct evidence for chiral aminocyclopentenol derivatives is still emerging, their potential to act as kinase inhibitors suggests that they may target key components of the PI3K/Akt pathway, leading to the induction of apoptosis and inhibition of tumor growth.

Figure 2: Potential Inhibition of the PI3K/Akt Signaling Pathway. Chiral aminocyclopentenol derivatives may exert anticancer effects by inhibiting key kinases such as PI3K or Akt, thereby disrupting downstream signaling that promotes cell proliferation and survival.

Glycosidase Inhibition

Chiral aminocyclopentenol and related aminocyclopentitol derivatives are potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[8][9] Their structural similarity to the carbohydrate moieties of natural glycosidase substrates allows them to bind to the active site of these enzymes with high affinity.

Structure-Activity Relationships: The inhibitory potency of these compounds is highly dependent on their stereochemistry. A perfect stereochemical match between the aminocyclopentitol and the glycosidase, including the configuration of the amino group corresponding to the enzyme's anomeric selectivity, is associated with the strongest inhibition.[8] N-alkylation of the amino group can also significantly influence inhibitory activity.[8]

Quantitative Biological Data

The following tables summarize the biological activity of representative chiral aminocyclopentenol and related derivatives from the literature.

Table 1: Antiviral Activity of Amine-Type Cyclopentanepyridinone Derivatives against HIV-1

| Compound | EC50 (nM) vs. HIV-1 | IC50 (µM) vs. WT HIV-1 RT | CC50 (µM) |

| 9 | 540 | 33.89 | > 100 |

Data from a study on novel amine-type cyclopentanepyridinone derivatives as NNRTIs.[2]

Table 2: Glycosidase Inhibition by Aminocyclopentitol Derivatives

| Compound | Target Enzyme | Ki (µM) |

| N-benzyl-β-D-galacto derivative 5 | β-Galactosidase | Potent Inhibition |

| N-benzyl-α-D-galacto aminocyclopentitol 6 | α-Galactosidase | Strong Inhibition |

Data from a structure-activity relationship study of aminocyclopentitol glycosidase inhibitors.[8][9]

Conclusion and Future Perspectives

Chiral aminocyclopentenol derivatives represent a highly promising and versatile scaffold in medicinal chemistry. Their unique structural features and inherent chirality enable the development of potent and selective inhibitors of a range of biological targets. The synthetic methodologies for their enantioselective preparation are well-established, providing a solid foundation for the generation of diverse chemical libraries for drug discovery.

Future research in this area will likely focus on several key aspects:

-

Expansion of Therapeutic Applications: While significant progress has been made in the antiviral and glycosidase inhibitor fields, the full potential of chiral aminocyclopentenol derivatives in other areas, such as oncology and neurodegenerative diseases, remains to be fully explored.

-

Structure-Based Drug Design: A deeper understanding of the molecular interactions between these derivatives and their biological targets through X-ray crystallography and computational modeling will facilitate the rational design of next-generation inhibitors with improved potency and selectivity.

-

Optimization of Pharmacokinetic Properties: Further derivatization and formulation studies will be crucial to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, enhancing their clinical translatability.

References

- 1. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Analogues of Anticancer Natural Products: Chiral Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

The Aminocyclopentene Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminocyclopentene scaffold, a five-membered carbocyclic ring bearing an amino group and a double bond, represents a core structural motif of significant interest in medicinal chemistry and drug discovery. Its prevalence in a range of biologically active natural products and synthetic compounds underscores its importance as a versatile pharmacophore. The conformational preorganization conferred by the cyclopentene ring, coupled with the chemical tractability of the amino group, provides a robust framework for the design of potent and selective modulators of various biological targets. This technical guide delves into the biological significance of the aminocyclopentene scaffold, exploring its role in anticancer, antiviral, and enzyme-inhibiting agents. We will examine key examples, their mechanisms of action, present quantitative data for structure-activity relationship (SAR) analysis, and provide detailed experimental protocols for assessing their biological activity.

The Aminocyclopentene Scaffold in Nature: A Source of Bioactive Leads

Nature has utilized the aminocyclopentene core to construct potent bioactive molecules. These natural products have served as crucial starting points for the development of therapeutic agents.

Carbocyclic Nucleoside Analogues: Aristeromycin and Neplanocin A

Aristeromycin and Neplanocin A are naturally occurring carbocyclic nucleoside analogues that feature an aminocyclopentene ring in place of the ribose sugar.[1][2] This structural modification confers resistance to enzymatic cleavage, enhancing their metabolic stability.[3]

-

Aristeromycin , isolated from Streptomyces citricolor, and Neplanocin A , from Ampullariella regularis, exhibit a broad spectrum of biological activities, including potent antiviral and anticancer effects.[1][2][4]

-

Their primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for recycling SAH, a byproduct of methylation reactions.[5][6] Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits essential methylation processes, including viral mRNA capping, thereby disrupting viral replication.[2]

-

While potent, the therapeutic use of these natural products has been limited by their cytotoxicity, which is attributed to their phosphorylation by adenosine kinase to cytotoxic nucleotides.[6] This has spurred the development of numerous analogues to improve their therapeutic index.[5][7]

Mannostatin A: A Glycosidase Inhibitor

Mannostatin A, produced by Streptoverticillium verticillus, is a potent and competitive inhibitor of α-D-mannosidase.[5][8] It contains a closely related aminocyclopentitol scaffold, highlighting the utility of this core structure in mimicking carbohydrate transition states. Glycosidase inhibitors have therapeutic potential in various diseases, including diabetes and viral infections.[9][10]

Synthetic Aminocyclopentene Derivatives in Drug Development

The aminocyclopentene scaffold has been extensively explored in synthetic medicinal chemistry to generate novel therapeutic agents with diverse biological activities.

Anticancer Agents: Cyclopentenyl Cytosine (CPEC)

Cyclopentenyl cytosine (CPEC) is a synthetic carbocyclic analogue of cytidine that has demonstrated significant antineoplastic and antiviral properties.[4][11]

-

Mechanism of Action: CPEC is a pro-drug that is intracellularly phosphorylated to its active triphosphate form (CPEC-TP).[4][8][11] CPEC-TP acts as a potent, non-competitive inhibitor of CTP synthetase, the rate-limiting enzyme in the de novo synthesis of cytidine triphosphate (CTP).[1][8][11] The resulting depletion of intracellular CTP pools inhibits both DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][11]

-

Biological Activity: CPEC has shown activity against a range of cancer cell lines, particularly leukemia, with IC50 values in the nanomolar range.[4][12] For example, in Molt-4 human lymphoblasts, CPEC exhibited an IC50 of approximately 75 nM after a 16-hour exposure.[12] Another derivative, fluorocyclopentenyl-cytosine, has also demonstrated broad-spectrum and potent antitumor activity.[13][14][15]

Antiviral Agents: Targeting Viral Enzymes

The aminocyclopentene scaffold has been incorporated into molecules designed to inhibit key viral enzymes.

-

HIV Reverse Transcriptase Inhibitors: Aminocyclopentene derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[16] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.[17]

-

Influenza Neuraminidase Inhibitors: Multisubstituted cyclopentane amide derivatives, which can be considered close analogues of aminocyclopentenes, have shown potent inhibitory activity against influenza neuraminidase.[18] Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells.[19] Certain derivatives have exhibited IC50 values in the low nanomolar range against influenza A neuraminidase.[18]

Quantitative Data on the Biological Activity of Aminocyclopentene Derivatives

The following tables summarize the quantitative data for representative aminocyclopentene and related cyclopentane derivatives, providing a basis for structure-activity relationship (SAR) analysis.

| Compound | Target Enzyme/Process | Cell Line/Organism | IC50/EC50 | Reference(s) |

| Cyclopentenyl Cytosine (CPEC) | CTP Synthetase (Cell Proliferation) | Molt-4 Lymphoblasts | ~75 nM (16h) | [12] |

| 6',6'-Difluoroaristeromycin | MERS-CoV Replication | Vero Cells | 2.5 log reduction | [7] |

| 6'-β-Fluoroaristeromycin | SAH Hydrolase | In vitro | 0.37 µM | [20] |

| Aristeromycin | SAH Hydrolase | In vitro | 1.32 µM | [20] |

| (4′R)-5′-nor-3-deaza isoneplanocin | JC Virus Replication | N/A | 1.12 µM | [21] |

| (4′S)-5′-nor-3-deaza isoneplanocin | JC Virus Replication | N/A | 59.14 µM | [21] |

Table 1: Anticancer and Antiviral Activity of Aminocyclopentene Derivatives.

| Compound | Target Enzyme | Influenza Strain | IC50 | Reference(s) |

| 1-Ethylpropylamide Derivative | Neuraminidase A | Influenza A | 0.015 µM | [18] |

| Diethylamide Derivative | Neuraminidase A | Influenza A | 0.080 µM | [18] |

| Dipropylamide Derivative | Neuraminidase A | Influenza A | 0.020 µM | [18] |

| 4-Morpholinylamide Derivative | Neuraminidase A | Influenza A | 0.030 µM | [18] |

| 1-Ethylpropylamide Derivative | Neuraminidase B | Influenza B | 3.0 µM | [18] |

| Diethylamide Derivative | Neuraminidase B | Influenza B | 9.2 µM | [18] |

| Dipropylamide Derivative | Neuraminidase B | Influenza B | 4.5 µM | [18] |

| 4-Morpholinylamide Derivative | Neuraminidase B | Influenza B | 5.8 µM | [18] |

Table 2: Neuraminidase Inhibitory Activity of Cyclopentane Amide Derivatives.

Signaling Pathways and Mechanisms of Action

The biological effects of aminocyclopentene-containing molecules are mediated through their interaction with specific cellular or viral signaling pathways.

CTP Synthetase Inhibition Pathway

The anticancer activity of Cyclopentenyl Cytosine (CPEC) is a direct consequence of its interference with the de novo pyrimidine synthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 7. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. Facebook [cancer.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. teachmephysiology.com [teachmephysiology.com]

- 15. jackwestin.com [jackwestin.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling procedures for ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS No: 168960-19-8), a key intermediate in the synthesis of antiviral therapeutics such as Abacavir. Adherence to rigorous safety measures is paramount when working with this compound to ensure personnel safety and experimental integrity.

Compound Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 168960-19-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₂ClNO | [2][3][5][6] |

| Molecular Weight | 149.62 g/mol | [2][3][7] |

| Appearance | White to yellow solid | [6] |

| Purity | ≥98% to ≥99.00% | [5][6] |

| Synonyms | (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride, Abacavir Impurity 2 | [1][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

| Hazard Class | GHS Hazard Statement |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.[6][9] |

| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[6][9] |

Note: Some sources also indicate potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) for the isomeric compound ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride.[10] Due to structural similarities, it is prudent to handle the (1S,4R) isomer with similar precautions.

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Caption: Recommended PPE and Engineering Controls.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling:

-

Avoid dust formation. Handle as a solid where possible. If weighing and transferring, do so in a designated area with controlled ventilation, such as a chemical fume hood.

-

Prevent contact. Avoid contact with skin, eyes, and clothing.[8]

-

Avoid inhalation. Do not breathe dust, fume, gas, mist, vapors, or spray.[8][9]

-

Use appropriate tools. Use non-sparking tools for handling.

Storage:

-

Temperature: Store at room temperature or between 10°C - 25°C.[3][5]

-

Atmosphere: Keep under an inert gas, such as nitrogen, to prevent degradation.[3]

-

Container: Store in a tightly closed, suitable container in a dry and well-ventilated place.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[9] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Accidental Release Measures

A clear and concise spill response plan is essential for mitigating the risks associated with an accidental release.

Caption: Spill Response Workflow.

Experimental Protocols and Solubility

While a universal, detailed experimental protocol for all applications of this compound is not feasible, the following provides guidance based on its use as a synthetic intermediate.

Dissolution for HPLC Analysis:

-

Solvent: A mobile phase consisting of 50mM Sodium Perchlorate with the pH adjusted to 2.0 with perchloric acid has been used to dissolve the compound for HPLC analysis.[9]

-

Procedure: A stock solution was prepared by dissolving an appropriate amount of the substance in the mobile phase to a concentration of 5mg/ml.[9]

Use in Chemical Synthesis (Abacavir Synthesis):

-

Reaction Solvents: Ethanol and isopropanol have been documented as solvents in reactions involving this compound.

-

Reagents: It is often reacted with substituted pyrimidines in the presence of a base such as triethylamine.

-

Temperature: Reactions have been carried out at elevated temperatures, for example, in hot ethanol or at 90-95°C in isopropanol.

Solubility:

Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available for oral, dermal, or inhalation routes. The toxicological properties have not been fully investigated.

-

Skin Sensitization: May cause an allergic skin reaction.[6][9]

Ecological Information:

-

Toxicity to Aquatic Life: Harmful to aquatic life with long-lasting effects.[6][9] Avoid release to the environment.[8]

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Contaminated packaging should be treated as the product itself. Do not allow the product to enter drains.

Conclusion

This compound is a valuable synthetic intermediate that requires careful and informed handling. This guide summarizes the known safety and handling information to aid researchers in establishing safe laboratory practices. Due to the limited toxicological data, a conservative approach to handling, emphasizing the minimization of all potential routes of exposure, is strongly recommended. Always consult the most up-to-date Safety Data Sheet (SDS) before use.

References

- 1. Abacavir synthesis - chemicalbook [chemicalbook.com]

- 2. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. biosynth.com [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | C6H12ClNO | CID 53471860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 9. ijcpa.in [ijcpa.in]

- 10. ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride | C6H12ClNO | CID 12899914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to Carbocyclic Nucleosides Utilizing Aminocyclopentenylmethanol Derivatives

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Carbocyclic nucleosides are a critical class of therapeutic agents characterized by the replacement of the furanose oxygen of natural nucleosides with a methylene group. This structural modification imparts enhanced metabolic stability against enzymatic degradation, making them promising candidates for antiviral and anticancer drugs. A key building block in the asymmetric synthesis of these important molecules is aminocyclopentenylmethanol and its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleosides using these versatile synthons.

Introduction

The synthesis of carbocyclic nucleosides from aminocyclopentenylmethanol precursors typically follows a convergent strategy. This approach involves the preparation of a suitably protected aminocyclopentane intermediate which is then coupled with a heterocyclic base. Key to this strategy is the stereocontrolled functionalization of the cyclopentane ring to mimic the stereochemistry of natural ribose sugars. The primary amino and hydroxyl groups of aminocyclopentenylmethanol offer convenient handles for the introduction of protecting groups and for the subsequent coupling reactions.

Two common strategies for the crucial C-N bond formation between the carbocyclic moiety and the nucleobase are the Mitsunobu reaction and the construction of the heterocyclic ring onto a pre-existing cyclopentylamine. The choice of strategy often depends on the desired nucleobase and the overall synthetic plan.

Synthetic Workflow Overview

The general synthetic pathway for the preparation of carbocyclic nucleosides from an aminocyclopentenylmethanol derivative can be visualized as a multi-step process involving protection, activation, coupling, and deprotection.

Application Notes: Synthesis of Abacavir Utilizing ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2] A critical chiral intermediate in the synthesis of Abacavir is ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol and its hydrochloride salt.[3][4][5][6] This application note details a representative synthetic protocol for the preparation of Abacavir from this key intermediate, based on established chemical literature. The process involves the condensation of the aminocyclopentene moiety with a substituted pyrimidine, followed by cyclization to form the purine ring system and subsequent introduction of the cyclopropylamino group.

Core Synthesis Pathway

The synthesis of Abacavir from ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride generally follows a convergent synthesis strategy. The key steps involve the construction of the purine base onto the chiral cyclopentenyl scaffold. While various specific reagents and conditions are reported in the literature, a common approach is outlined below.

Experimental Protocols

Protocol 1: Synthesis of Abacavir

This protocol describes a multi-step synthesis of Abacavir starting from the condensation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol with a functionalized pyrimidine, followed by purine ring formation and final modification.

Step 1: Condensation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol with N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide

-

In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol (or its hydrochloride salt with prior neutralization) in a suitable solvent such as ethanol.

-

Add N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide and a base (e.g., triethylamine or sodium carbonate) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting intermediate, N-[2-amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide, by crystallization or column chromatography.

Step 2: Cyclization to form the 6-chloropurine intermediate

-

Dissolve the purified intermediate from Step 1 in a suitable cyclizing agent, such as diethoxymethyl acetate or triethyl orthoformate.

-

Heat the reaction mixture to reflux.

-

Monitor the formation of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol by HPLC.

-

Once the reaction is complete, cool the mixture and evaporate the volatile components under vacuum.

-

The crude product can be used in the next step with or without further purification.

Step 3: Introduction of the cyclopropylamino group

-

To the crude product from Step 2, add cyclopropylamine in a suitable solvent like n-butanol or isopropanol.

-

Heat the reaction mixture in a sealed reactor to 90-95°C for several hours.[7]

-

Monitor the displacement of the chlorine atom by HPLC.

-

After completion, cool the reaction mixture and remove the solvent.

-

The resulting crude Abacavir can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate or acetone) to yield the final product.[8]

Data Presentation

Table 1: Summary of Reported Yields for Abacavir Synthesis Steps

| Step | Starting Material | Product | Reagents/Solvents | Yield (%) | Reference |

| Displacement of Chlorine with Cyclopropylamine and Deprotection (example of a final step) | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | Abacavir | Isopropanol, 10% NaOH | 90 | [8] |

| Displacement of Chlorine with Cyclopropylamine and Deprotection (alternative crystallization) | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | Abacavir | Isopropanol, 10% NaOH, Acetone | 88 | [8] |

| Displacement of Chlorine with Cyclopropylamine and Deprotection (alternative workup) | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | Abacavir | Isopropanol, 10% NaOH, tert-butyl methyl ether | 77 | [9] |

| Synthesis of an N-acylated precursor to Abacavir | N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | NaHCO3, cyclopropylamine, isopropanol | 21 | [9] |

Visualizations

Diagram 1: Synthetic Workflow for Abacavir

Caption: Synthetic workflow for Abacavir production.

Diagram 2: Logical Relationship of Key Components

Caption: Key components in Abacavir synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8 | FA32374 [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. ::(1S4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | CAS No: 168960-19-8 | SVAK Life Sciences:: [svaklifesciences.com]

- 7. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 8. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Aminocyclopentenylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclopentenylmethanol derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of biologically active molecules, most notably carbocyclic nucleoside analogues with potent antiviral activities. The functionalization of these chiral synthons through palladium-catalyzed reactions offers a powerful and versatile strategy for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high stereo- and regioselectivity. This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions involving aminocyclopentenylmethanol derivatives, with a focus on allylic substitution reactions, which are instrumental in the synthesis of antiviral drugs like Abacavir.

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of this chemistry.[1] It involves the reaction of an allylic substrate containing a leaving group with a nucleophile in the presence of a palladium catalyst.[1] The reaction proceeds through a π-allylpalladium intermediate, allowing for the stereoselective introduction of a variety of nucleophiles.[1] The use of chiral ligands in these reactions has enabled the development of highly enantioselective transformations, which are crucial for the synthesis of chiral drug molecules.[1]

Key Applications in Drug Discovery

The primary application of palladium-catalyzed reactions on aminocyclopentenylmethanol scaffolds lies in the synthesis of carbocyclic nucleosides. These compounds are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification often imparts enhanced metabolic stability and can lead to potent biological activity.